molecular formula C10H9NO2 B091299 1-Acetylindolin-3-one CAS No. 16800-68-3

1-Acetylindolin-3-one

Cat. No. B091299
CAS RN: 16800-68-3
M. Wt: 175.18 g/mol
InChI Key: AUMJJQZNOVOCGY-UHFFFAOYSA-N
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Description

1-Acetylindolin-3-one is a chemical compound that serves as a key intermediate in the synthesis of various indolin-3-one derivatives. These derivatives are of significant interest due to their broad spectrum of biological activities, including potential therapeutic applications in the treatment of HIV, gastrointestinal, cardiovascular, and CNS disorders . The compound is characterized by the presence of an acetyl group attached to the indole nucleus, which is a common structural motif in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of 1-acetylindolin-3-one derivatives has been achieved through various methods, including organocatalytic asymmetric Michael addition reactions. These reactions involve the addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes , β,γ-unsaturated α-ketoesters , and β-nitrostyrenes , yielding products with high yields and excellent stereoselectivities. The use of chiral bifunctional squaramide and thiourea catalysts has been instrumental in these transformations, allowing for the creation of chiral indolin-3-ones with multiple stereogenic centers .

Molecular Structure Analysis

Spectroscopic and quantum chemical studies have provided insights into the molecular geometry and electronic properties of 1-acetylindole, a closely related compound to 1-acetylindolin-3-one. Density functional theory (DFT) calculations, along with FT-IR and FT-Raman spectroscopy, have been used to determine the ground state energy, geometrical structure, and vibrational wavenumbers of 1-acetylindole . These studies have also revealed the nonlinear optical (NLO) behavior of the molecule, which is indicative of potential applications in materials science .

Chemical Reactions Analysis

1-Acetylindolin-3-ones undergo various chemical reactions that enhance their utility in synthetic chemistry. For instance, they can be transformed into substituted cyclopentyl[b]indoline compounds and 2-functionalized indoles without racemization. Additionally, regioselective hydroarylation reactions of C3 electrophilic N-acetylindoles have been developed, leading to the formation of 3-arylindolines with a quaternary center at C3 . The rearrangement of 1-acetylindoxyl oxime into 1-acetyl-2-acetoxy-3-iminoindoline hydrosulfate has also been reported, along with subsequent hydrolysis and oxidative dimerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetylindolin-3-one derivatives have been explored through experimental and theoretical investigations. The molecular electrostatic potential, total electron density, and reactivity properties of related compounds like 3-acetylindole have been analyzed, providing insights into their chemical reactivity and site selectivity . Furthermore, the thermodynamic properties of these compounds have been calculated at different temperatures, which is crucial for understanding their stability and reactivity under various conditions .

Scientific Research Applications

1. Organocatalyzed Asymmetric Michael Addition

  • Summary of Application: 1-Acetylindolin-3-one is used in the organocatalyzed asymmetric Michael addition to unsaturated α-ketoesters. This process provides access to chiral indolin-3-ones with two adjacent tertiary stereogenic centers .
  • Methods of Application: The method involves the reaction of 1-acetylindolin-3-ones with β,γ-unsaturated α-ketoesters in the presence of an organocatalyst .
  • Results or Outcomes: The process results in the formation of chiral indolin-3-ones with two adjacent tertiary stereogenic centers .

2. Palladium-Catalyzed Direct C(sp3)–H Arylation

  • Summary of Application: 1-Acetylindolin-3-one is used in the palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides. This method provides a novel and efficient way for the synthesis of nucleophilic 2-monoarylated indole-3-ones .
  • Methods of Application: The method involves the reaction of 1-acetylindolin-3-one with bromobenzene in the presence of the Brettphos ligand, K2CO3, and Pd(dba)2 in THF under a high pure nitrogen atmosphere at 70 °C .
  • Results or Outcomes: Various 2-monoarylated indole-3-ones were readily obtained with yields up to 95% .

Safety And Hazards

1-Acetylindolin-3-one is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-acetyl-2H-indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMJJQZNOVOCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337123
Record name 1-acetylindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylindolin-3-one

CAS RN

16800-68-3
Record name 1-acetylindolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sodium sulfite (12.6 g, 0.1 mol) in water (180 mL) was heated to 70-75° C. under stirring, and the acetic acid 1-acetyl-1H-indol-3-yl ester of Example 1c (9.0 g, 0.041 mol) was added in small portions. The mixture was stirred at 70-75° C. for 1.5 h, and then kept at room temperature overnight. The solid product was filtered off, dried, dissolved in methylene chloride (40 mL) and flash-chromatographed on aluminum oxide with methylene chloride as an eluent to give 5.25 g (71%) of light yellow product; m.p. 138° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Chen, Y Wang, Z Zhou - The Journal of Organic Chemistry, 2016 - ACS Publications
… Our investigation commenced with a set of experiments carried out to evaluate the feasibility of the reaction between 1-acetylindolin-3-one 1a and β,γ-unsaturated α-ketoester 2a. Initially…
Number of citations: 26 pubs.acs.org
YZ Liu, J Zhang, PF Xu, YC Luo - The Journal of Organic …, 2011 - ACS Publications
… We initially investigated the reaction of 1-acetylindolin-3-one 2a with cinnamaldehyde 3a in the presence of readily available diarylprolinol trimethylsilyl ether 1a (20% mol) in DCM. (7) …
Number of citations: 45 pubs.acs.org
YZ Liu, RL Cheng, PF Xu - The Journal of Organic Chemistry, 2011 - ACS Publications
… We initially investigated the reaction of 1-acetylindolin-3-one 2a with trans-β-nitrostyrene 3a in the presence of readily available diarylprolinol trimethylsilyl ether 1a (20%) in DCM. The …
Number of citations: 43 pubs.acs.org
Y Zhang, J Han, ZJ Liu - Synlett, 2015 - thieme-connect.com
… Generally, the conditions proved to be effective for a variety of 1-acetylindolin-3-one … Moreover, we performed the vinylation and alkynylation of 1-acetylindolin-3-one (1a) using …
Number of citations: 16 www.thieme-connect.com
Y Liu, P Xu, J Ma, X Li, R Liang, Z Teng - Chinese Journal of Organic …, 2020 - sioc-journal.cn
… hydrogen bonding with two adjacent carbonyl groups of the keto ester and enhances their electrophilicity while the tertiary amine deprotonates an acidic proton of 1-acetylindolin-3-one, …
Number of citations: 4 sioc-journal.cn
R Jiang, Y Wang, Z Zhou - Tetrahedron, 2016 - Elsevier
… We began our studies by evaluating the reaction of 1-acetylindolin-3-one (1a), (E)-ethyl 2-oxo-4-phenylbut-3-enoate (2a), and 4-methoxyaniline (3a) using 4-methylbenzenesulfonic …
Number of citations: 7 www.sciencedirect.com
W Sun, L Hong, R Wang - Chemistry–A European Journal, 2011 - Wiley Online Library
… In summary, we have developed a highly enantioselective conjugate addition of 1-acetylindolin-3-one to enones. The reaction is efficiently catalyzed by a readily available primary–…
VS Velezheva, VV Vampilova, YV Marshakov… - Chemistry of …, 1984 - Springer
We found that l-acetyl-2-arylideneindolin-3-ones (llla-d) are converted into o-acetylaminobenzoyltriazoles IVa-d by the action of sodium azide in a 1: 5 mixture of DMSO and acetic acid. …
Number of citations: 2 link.springer.com
S Mahajan, P Chauhan, CCJ Loh, S Uzungelis… - …, 2015 - thieme-connect.com
… The o-formyl-β-nitrostyrenes bearing electron-donating 2a,b and electron-withdrawing groups 2c as well as an unsubstituted one 2d reacted well with 1-acetylindolin-3-one (1a) to …
Number of citations: 14 www.thieme-connect.com
VP Sevodin, VS Velezheva, YV Erofeev… - Chemistry of …, 1984 - Springer
… Dihydroquindolines with identical aryl substituents in the 1- and 11-positions were obtained from 1-acetylindolin-3-one by the action of an excess of certain α,β-unsaturated ketones and …
Number of citations: 2 link.springer.com

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